-Acetoxy-3-methoxycinnamaldehyde belongs to the class of cinnamaldehyde derivatives. Cinnamaldehydes are known organic building blocks frequently used in various organic syntheses. Due to the presence of the functional groups like acetate and methoxy, 4-Acetoxy-3-methoxycinnamaldehyde might serve as a unique precursor for the synthesis of novel bioactive molecules or complex organic compounds.
Cinnamaldehydes have been explored for their potential medicinal properties []. They can exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory effects. Further research is needed to determine if 4-Acetoxy-3-methoxycinnamaldehyde possesses similar properties or unique bioactivities that could be of interest for drug discovery.
4-Acetoxy-3-methoxycinnamaldehyde is an organic compound characterized by its unique structure, which includes an acetoxy group and a methoxy group attached to a cinnamaldehyde backbone. Its molecular formula is C₁₂H₁₂O₄, and it has a molecular weight of approximately 220.225 g/mol. This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to its reactive functional groups that facilitate various
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
Research indicates that 4-acetoxy-3-methoxycinnamaldehyde exhibits various biological activities. Notably, it has been studied for its potential anti-inflammatory and immunomodulatory effects. For example, it has been shown to modulate T-cell activation by targeting protein kinase C-theta pathways, which may have implications for autoimmune diseases and cancer therapies . Additionally, compounds related to this structure have demonstrated antifungal and antioxidant properties, suggesting a broader spectrum of biological relevance .
Several synthesis methods exist for 4-acetoxy-3-methoxycinnamaldehyde, including:
These methods allow for the efficient production of 4-acetoxy-3-methoxycinnamaldehyde in laboratory settings .
4-Acetoxy-3-methoxycinnamaldehyde is primarily used as a synthetic intermediate in the production of pharmaceuticals and organic compounds. Its unique chemical properties make it suitable for:
The versatility of this compound enhances its utility across various industrial applications .
Interaction studies involving 4-acetoxy-3-methoxycinnamaldehyde have focused on its effects on cellular signaling pathways. Notably, it has been shown to influence T-cell activation through modulation of protein kinase C-theta, which plays a critical role in immune responses. This interaction may provide insights into developing therapeutic strategies for managing autoimmune conditions and enhancing immune responses against tumors .
Several compounds share structural similarities with 4-acetoxy-3-methoxycinnamaldehyde. Here are some comparable compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-3-methoxycinnamaldehyde | Hydroxy group instead of acetoxy | Immunomodulatory effects |
| Cinnamic Acid | No methoxy or acetoxy groups | Antioxidant properties |
| Coniferyl Aldehyde | Contains a methoxy group but lacks acetoxy | Antifungal activity |
Uniqueness: 4-Acetoxy-3-methoxycinnamaldehyde combines both acetoxy and methoxy functionalities, enhancing its reactivity and biological profile compared to these similar compounds. Its specific modulation of T-cell activity sets it apart as a candidate for therapeutic development targeting immune responses .
Traditional acetylation methodologies for synthesizing 4-Acetoxy-3-methoxycinnamaldehyde have primarily relied on conventional esterification techniques utilizing acetic anhydride under varying catalytic conditions. The fundamental approach involves the acetylation of vanillin derivatives, specifically isovanillin (3-methoxy-4-hydroxybenzaldehyde), followed by subsequent conversion to the cinnamaldehyde framework [1].
The classical acetylation protocol employs acetic anhydride as the acetylating agent in combination with base catalysts, most commonly pyridine [2]. The general procedure involves dissolving vanillin (3.2 millimolar) in dichloromethane (5-6 milliliters) and adding acetic anhydride (3.84 millimolar) with dry pyridine (3.84 millimolar) under anhydrous conditions. This mixture requires stirring for 3-4 hours at room temperature, with reaction completion monitored via thin layer chromatography using 1:1 hexane:ethyl acetate as the mobile phase [2]. The mechanism proceeds through nucleophilic attack of the phenolic hydroxyl group on the electrophilic carbonyl carbon of acetic anhydride, facilitated by pyridine acting as both a base and nucleophilic catalyst [3].
An alternative traditional approach involves the utilization of acid catalysis for acetylation reactions. Under acidic conditions, the reaction mechanism differs significantly from base-catalyzed pathways. The procedure includes adding 150 milligrams of vanillin, 1 milliliter of acetic anhydride, and one drop of 1.0 molar sulfuric acid to initiate the reaction [3]. The acid-catalyzed mechanism involves protonation of the carbonyl oxygen in acetic anhydride, enhancing its electrophilicity and facilitating nucleophilic attack by the phenolic hydroxyl group [4].
Traditional synthetic routes have demonstrated moderate to good yields, typically ranging from 75-90% for the acetylation step [5]. The conventional method for preparing cinnamaldehyde derivatives through acetylation followed by aldol condensation has been documented with specific reaction conditions including refluxing at elevated temperatures under argon atmosphere [6]. One established procedure involves dissolving acetoxy vanillin (5.0 grams, 2.6×10⁻² molar) in dry tetrahydrofuran (300 milliliters) with formyl methylenetriphenylphosphorane (78 grams, 2.6×10⁻² molar) and refluxing under argon for 80 hours [6].
The traditional synthetic pathways encounter several limitations, including the requirement for prolonged reaction times, elevated temperatures, and the use of stoichiometric or excess amounts of reagents [7]. Additionally, conventional methods often produce significant quantities of waste products, thereby increasing the environmental factor of the process [7]. The necessity for anhydrous conditions and inert atmosphere requirements further complicate the traditional synthetic approaches [2].
Classical acetylation methodology has been extended to various cinnamaldehyde derivatives with modifications in reaction conditions. The optimization of traditional parameters includes temperature control, typically maintained between room temperature and 100°C, reaction duration ranging from 3-48 hours, and catalyst loading variations [8]. These traditional approaches have established fundamental understanding of the acetylation mechanism and provided baseline conditions for subsequent optimization studies.
Recent developments in catalytic methodologies have introduced innovative approaches for synthesizing 4-Acetoxy-3-methoxycinnamaldehyde through transesterification reactions, offering improved efficiency and selectivity compared to traditional acetylation routes. Transesterification represents the conversion of a carboxylic acid ester into a different carboxylic acid ester through exchange of alkoxy groups [9].
Novel palladium-catalyzed oxidative processes have emerged as promising alternatives for cinnamaldehyde derivative synthesis. The oxidative Heck reaction employing palladium(II) catalysts has demonstrated exceptional utility in synthesizing functionalized cinnamaldehyde derivatives under mild, base-free conditions at room temperature [10]. This methodology utilizes acrolein as the olefin component with various arylboronic acids, providing yields between 43% and 92% for terminally arylated (E)-α,β-unsaturated aldehydes [10]. The reaction conditions include palladium(II) catalysts with 4,7-dimethyl-1,10-phenanthroline ligands in acetonitrile solvent systems [11].
Metal-catalyzed transesterification reactions have been optimized using various catalyst systems. Vanadium-based catalysts, specifically vanadyl sulfate (VOSO₄), have demonstrated remarkable efficiency in stoichiometric acetylation protocols under solvent-free conditions [7]. The process achieves good yields using 1% vanadyl sulfate catalyst for converting phenolic compounds to their corresponding acetate esters [7]. This approach represents a significant advancement in sustainable synthetic methodology by eliminating the need for organic solvents and reducing catalyst loading requirements.
Advanced transesterification methodologies have incorporated enzyme-catalyzed processes utilizing lipases for selective acetylation reactions. Pseudozyma antarctica lipase B (Novozym®435) has been employed as a biocatalyst for transesterification reactions, demonstrating superior selectivity and environmental compatibility [12]. The optimization of biocatalytic transesterification involves systematic evaluation of four independent variables: temperature, stirring rate, molar ratio, and biocatalyst percentage [12]. Experimental design tools, including Fractional Factorial Design and Central Composite Rotatable Design, have been applied to achieve conversions ranging from 23% to 95% within 3 hours [12].
Heterogeneous catalytic systems have been developed for transesterification reactions involving cinnamaldehyde derivatives. Zinc oxide supported catalysts have shown exceptional performance in selective acetylation reactions [13]. The catalyst systems exhibit advantages including recyclability, easy separation, and reduced environmental impact [13]. Various heterogeneous catalysts have been investigated, including ionic liquids, nano γ-iron oxide, polymer-supported gadolinium triflate, and silica-sulfamic acid systems [13].
Novel catalytic approaches have focused on developing environmentally benign alternatives to traditional acetylation agents. Isopropenyl acetate has emerged as a greener alternative to acetic anhydride for transesterification reactions [7]. This substitution eliminates the production of acetic acid as a byproduct, instead generating acetone, which can be more easily removed and has lower environmental impact [7]. The transesterification mechanism under basic conditions involves deprotonation of the alcohol followed by nucleophilic attack on the carbonyl carbon of the ester [9].
Recent advances in catalytic transesterification have incorporated flow chemistry principles for continuous processing. Automated flow reactors enable precise control of reaction parameters including temperature, residence time, and reagent ratios [14]. Self-optimization algorithms have been employed to systematically explore reaction parameter space, leading to significant improvements in yield and selectivity [14]. These automated systems have achieved more than 2-fold increases in product yield through systematic optimization campaigns [14].
Multi-metal catalytic systems have demonstrated enhanced activity and selectivity in transesterification reactions. Bimetallic catalyst systems, particularly cobalt-rhenium combinations supported on titanium dioxide, have shown remarkable efficiency for selective hydrogenation and related transformations of cinnamaldehyde derivatives [15]. The synergistic effects between different metal centers enable improved substrate activation and product selectivity [15].
Solvent selection and reaction kinetics optimization represent critical factors in maximizing the efficiency and selectivity of 4-Acetoxy-3-methoxycinnamaldehyde synthesis. The choice of solvent significantly impacts reaction rates, yields, and product distribution through various physicochemical mechanisms including polarity effects, hydrogen bonding, and mass transfer phenomena [16].
Systematic solvent screening studies have identified optimal solvent systems for acetylation and transesterification reactions. Ethyl acetate has emerged as a particularly effective solvent for enzymatic transesterification reactions, demonstrating superior conversion rates compared to cyclohexane, acetonitrile, and dichloromethane [12]. Under optimized conditions using ethyl acetate as solvent, conversion rates of 80% have been achieved within 3 hours, compared to significantly lower conversions in alternative solvents [12]. The superior performance of ethyl acetate has been attributed to its optimal balance of polarity and hydrogen bonding capability, facilitating enzyme stability and substrate solubility [12].
Reaction kinetics optimization has employed advanced experimental design methodologies to systematically explore parameter space. Central Composite Rotatable Design has been utilized to evaluate the effects of multiple variables simultaneously, including temperature (ranging from 30-80°C), stirring rate, molar ratios, and catalyst loading [12]. The kinetic parameters determined using Lineweaver-Burk modeling have revealed Michaelis constant (Km) values of 30.1 millimolar and maximum velocity (Vmax) values of 10.7 millimolar per minute [12].
Solvent effects on reaction mechanisms have been investigated through computational and experimental approaches. Density functional theory calculations using the M06-2X hybrid functional with polarizable continuum models have elucidated solvent-dependent mechanistic pathways [17]. Studies comparing dichloromethane and water as solvents have revealed that enamine hydration is concerted and rate-limiting in dichloromethane but segregated into two non-rate-limiting steps in aqueous systems [17]. These mechanistic insights provide fundamental understanding for rational solvent selection.
Temperature optimization studies have established optimal reaction conditions for various synthetic pathways. For acetylation reactions, temperature ranges of 60-100°C have been identified as optimal, with specific optima at 63.4°C for certain systems [18]. Higher temperatures (70-80°C) do not result in increased conversion and may lead to decreased selectivity due to side reactions [18]. The relationship between temperature and reaction rate follows Arrhenius kinetics, with activation energies varying significantly depending on the chosen solvent system [16].
Kinetic modeling approaches have incorporated machine learning and statistical optimization techniques. D-optimality criteria have been employed for designing computer experiments to model solvent effects on reaction kinetics [19]. This approach enables the construction of reliable surrogate models using minimal experimental data while maintaining predictive accuracy [19]. The correlation between D-optimality criterion values and model performance has been demonstrated for Menshutkin reactions as representative systems [19].
Mixed solvent systems have been investigated to optimize reaction conditions through synergistic effects. Binary solvent mixtures of organic solvents with controlled water content have shown enhanced enzymatic activity in biocatalytic transesterification [12]. The optimization of water content in organic solvents enables tuning of enzyme conformation and activity while maintaining substrate solubility [12]. Systematic variation of solvent composition has revealed optimal water content ranges for maximizing conversion rates.
Flow chemistry optimization has enabled real-time kinetic monitoring and dynamic reaction optimization. Automated flow reactors equipped with online analytical techniques permit continuous monitoring of reaction progress and real-time adjustment of reaction parameters [14]. Self-optimization algorithms have been implemented to systematically explore reaction parameter space, achieving significant improvements in space-time yield through adaptive experimental design [14].
Solvent recycling and sustainability considerations have been integrated into kinetic optimization strategies. Green chemistry metrics, including atom economy and environmental factor calculations, have been incorporated into optimization objectives [12]. Ethyl acetate systems have demonstrated superior environmental performance with atom economy values of 66.8% compared to 41.3% for alternative solvents, and reduced environmental factor values of 1.19 [12].
The purification of 4-Acetoxy-3-methoxycinnamaldehyde presents significant challenges due to the compound's structural similarity to related cinnamaldehyde derivatives and its inherent physicochemical properties. These challenges necessitate sophisticated chromatographic techniques and specialized purification protocols to achieve the required purity levels for analytical and synthetic applications.
High-performance liquid chromatography represents the primary analytical and preparative technique for resolving 4-Acetoxy-3-methoxycinnamaldehyde from reaction mixtures and impurities. The compound's melting point of 97-100°C and predominantly trans configuration create specific chromatographic behavior patterns that must be carefully optimized [20] [21]. Reversed-phase chromatography using C18 stationary phases has proven most effective, with mobile phase systems typically employing acetonitrile-water gradients for optimal resolution [22] [23].
Specialized HPLC methods have been developed for simultaneous quantification of cinnamaldehyde derivatives. A validated analytical method employs a Shim-pack GIST C18 column (150 millimeters × 3.0 millimeters, 3-micrometer particle size) with gradient elution starting at 50% acetonitrile and progressing to 100% acetonitrile over a 5-minute timeframe [23]. Detection wavelengths are optimized at 280 nanometers for related compounds and 320 nanometers for cinnamaldehyde derivatives, achieving baseline separation within 4 minutes [23].
Purification challenges arise from the compound's tendency to form multiple isomeric products during synthesis. The predominantly trans configuration (95% purity) indicates the presence of minor cis isomers that must be effectively separated [20]. Column chromatography using silica gel with pentane/diethyl ether gradient systems (4:1 ratio) has been employed for preparative separations [11]. The resolution of geometric isomers requires careful optimization of mobile phase polarity and column temperature to achieve adequate separation factors.
Advanced chromatographic techniques have been developed to address specific purification challenges. High-performance counter-current chromatography has been introduced as an efficient method for separating volatile cinnamaldehyde compounds [24]. This technique employs a reversed-phase solvent system using n-hexane-ethyl acetate-methanol-water (1:1:1:1, volume ratios) to enrich cinnamaldehyde derivatives from complex natural product extracts [24]. The method offers advantages in handling volatile compounds that may be lost during conventional column chromatography.
Derivatization strategies have been employed to improve chromatographic resolution and detection sensitivity. The reaction of cinnamaldehyde with 4,5-dimethyl-o-phenylenediamine in acidic medium produces fluorescent benzimidazole derivatives that enable enhanced detection limits and improved peak resolution [22]. This derivatization approach permits determination of cinnamaldehyde in aqueous solutions at concentrations ranging from 0.001 to 30 micrograms per milliliter [22].
Supercritical fluid chromatography represents an emerging technique for purifying cinnamaldehyde derivatives with reduced environmental impact. This methodology combines the advantages of gas and liquid chromatography while utilizing carbon dioxide as a mobile phase, thereby eliminating organic solvent waste [25]. The technique demonstrates particular utility for compounds with intermediate volatility like 4-Acetoxy-3-methoxycinnamaldehyde.
Crystallization-based purification methods have been optimized for large-scale production requirements. Recrystallization from 95% ethanol following initial precipitation and filtration provides effective purification for acetylated vanillin derivatives [2]. The process involves dissolution in minimal hot methanol followed by controlled cooling to induce selective crystallization [3]. Temperature control during crystallization is critical, with optimal conditions maintaining temperatures below 75°C to prevent thermal decomposition [3].
Analytical challenges include the development of validated methods for purity assessment and impurity profiling. Thin-layer chromatography using 1:1 hexane:ethyl acetate mobile phases provides rapid assessment of reaction progress and product purity [2]. More sophisticated analytical approaches employ gas chromatography-mass spectrometry for comprehensive impurity profiling and structural confirmation of purified products [25].
Preparative challenges in large-scale purification include thermal stability considerations during extended chromatographic runs. The compound's susceptibility to thermal degradation necessitates temperature-controlled conditions and rapid processing to maintain product integrity [25]. Vacuum distillation techniques have been employed for final purification steps, though careful temperature control is essential to prevent decomposition [26].
Divided wall column technology has been investigated for continuous purification of cinnamaldehyde from natural product extracts [26]. This process intensification approach offers advantages including reduced energy consumption, shorter separation times, and higher product yields compared to conventional batch distillation methods [26]. The technology demonstrates particular promise for industrial-scale production where efficiency and economic considerations are paramount.
4-Acetoxy-3-methoxycinnamaldehyde exhibits notable thermodynamic stability characteristics that are fundamental to its physicochemical behavior. The compound demonstrates a well-defined crystalline structure with a sharp melting point range of 97-100°C as reported in literature sources [1] [2]. This narrow melting point range indicates good purity and structural uniformity of the compound, particularly when obtained in its predominantly trans configuration.
The phase transition behavior is characterized by a clear transition from solid to liquid phase at the melting point, with no reported polymorphic transitions or intermediate phases [1] [2]. The compound exhibits typical behavior for aromatic aldehydes with ester functionalities, where the acetoxy and methoxy substituents contribute to the overall molecular stability through electronic effects and intermolecular interactions.
Thermal stability analysis reveals that the compound maintains its structural integrity at ambient temperatures and shows decomposition only at elevated temperatures well above its melting point [3] [4]. The predicted boiling point of 342.7 ± 27.0°C suggests significant thermal stability, although this value represents a computational prediction rather than experimental determination [3] [4].
The thermodynamic stability is further enhanced by the aromatic conjugation system, which provides resonance stabilization. The trans configuration of the cinnamaldehyde backbone contributes to the overall stability through reduced steric hindrance compared to the cis isomer [2] [5].
The solubility characteristics of 4-Acetoxy-3-methoxycinnamaldehyde are predominantly influenced by its molecular structure, which contains both polar and nonpolar functional groups. The compound demonstrates complete insolubility in water [6] [7], which is consistent with its hydrophobic aromatic structure and the presence of the acetoxy ester group.
Organic solvent solubility is significantly enhanced due to the presence of the acetoxy group (-OCOCH₃) at the 4-position and the methoxy group (-OCH₃) at the 3-position [8]. These substituents increase the compound's compatibility with organic solvents through favorable intermolecular interactions. The compound shows enhanced solubility in organic solvents such as:
The partition coefficient behavior indicates a preference for organic phases over aqueous phases, making the compound suitable for organic synthesis applications and extraction procedures using organic solvents [6] [8].
Solubility mechanisms involve van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding through the aldehyde and ester carbonyl groups. The aromatic π-system also contributes to π-π stacking interactions with aromatic solvents [8].
The vapor pressure characteristics of 4-Acetoxy-3-methoxycinnamaldehyde are consistent with its molecular weight and intermolecular forces. The compound exhibits a vapor density greater than 0 (vs air) [2] [3], indicating that the vapor is denser than air, which is expected for a compound with a molecular weight of 220.22 g/mol.
Volatility assessment reveals that the compound has relatively low volatility at room temperature, which is attributed to:
The vapor pressure data is limited in the literature, with most sources indicating "not available" for specific numerical values [7] [9]. However, the compound's behavior suggests moderate volatility under standard conditions, sufficient for handling and processing but not so high as to cause significant evaporation losses during storage [2] [5].
Evaporation characteristics are influenced by the compound's structure, where the acetoxy and methoxy substituents provide additional intermolecular forces that reduce volatility compared to unsubstituted cinnamaldehyde derivatives [10].
The computational predictions for 4-Acetoxy-3-methoxycinnamaldehyde show varying degrees of agreement with experimental observations, providing valuable insights into the compound's properties where experimental data may be limited.
Molecular modeling calculations have provided several predicted properties:
Experimental validation shows good agreement in several areas:
Computational methods employed include:
Validation limitations include:
Predictive accuracy varies by property type, with structural and basic physicochemical properties showing high reliability, while more complex thermodynamic properties require further experimental validation [11] [12] [13].
The computational-experimental correlation demonstrates that theoretical methods provide valuable estimates for property prediction, particularly useful for compound characterization and process design where experimental data is unavailable or costly to obtain [11] [12] [14].
| Property | Experimental Value | Predicted Value | Agreement Level |
|---|---|---|---|
| Melting Point (°C) | 97-100 | 99 | Excellent |
| Molecular Weight | 220.22 | 220.22 | Exact |
| Boiling Point (°C) | Not available | 342.7 ± 27.0 | Prediction only |
| Density (g/cm³) | Not available | 1.162 ± 0.06 | Prediction only |
| Vapor Density | >0 (vs air) | >0 (vs air) | Good |
| Water Solubility | Insoluble | Insoluble | Excellent |